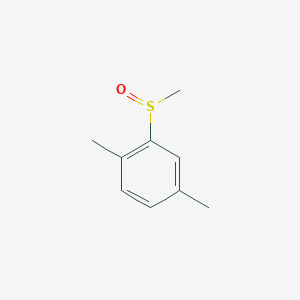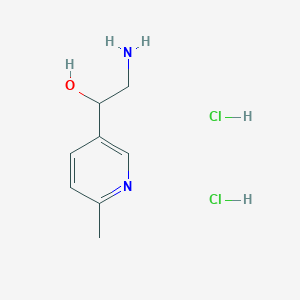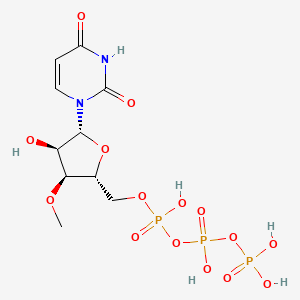
3'-O-Methyluridine 5'-(tetrahydrogen triphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate It is a derivative of uridine triphosphate, where the uridine base is methylated at the 3’ position and the triphosphate group is attached at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) typically involves the methylation of uridine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the formation of the triphosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and phosphorylation processes. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Purification steps such as chromatography are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleoside derivatives with various functional groups.
Applications De Recherche Scientifique
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Mécanisme D'action
The mechanism of action of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA molecules during transcription. The methylation at the 3’ position can affect the stability and function of the RNA, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound can interact with various molecular targets, including RNA polymerases and ribonucleases, influencing the pathways involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyluridine triphosphate: Another modified nucleoside triphosphate with a methyl group at the 5’ position.
2’-O-Methyluridine 5’-(tetrahydrogen triphosphate): A similar compound with methylation at the 2’ position.
Uridine 5’-(tetrahydrogen triphosphate): The unmodified form of the nucleoside triphosphate.
Uniqueness
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can confer distinct biochemical properties and potential therapeutic benefits. Its ability to be incorporated into RNA and affect its function sets it apart from other nucleoside triphosphates.
Propriétés
Formule moléculaire |
C10H17N2O15P3 |
|---|---|
Poids moléculaire |
498.17 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
PCXSUKAEWYEGIS-ZOQUXTDFSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


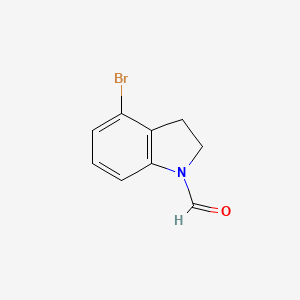
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
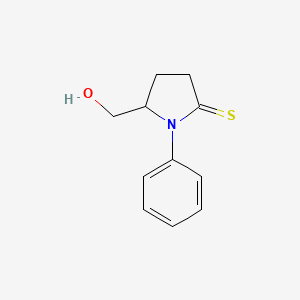
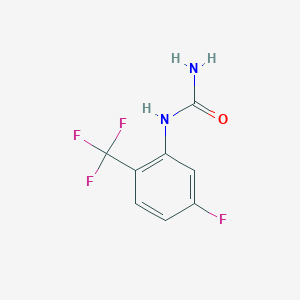
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)
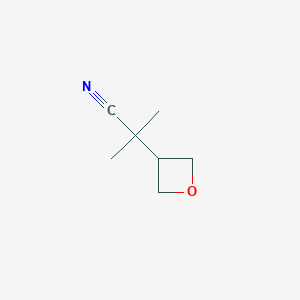


![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
